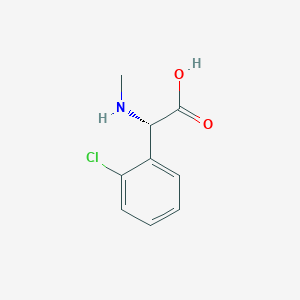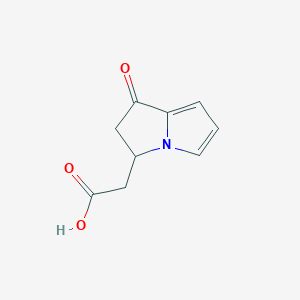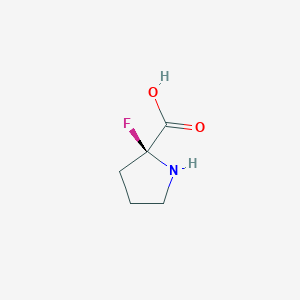![molecular formula C19H30BrNO3 B13149967 endo-3-((3-Hydroxy-2-phenylpropanoyl)oxy)-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-iumbromide](/img/structure/B13149967.png)
endo-3-((3-Hydroxy-2-phenylpropanoyl)oxy)-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-iumbromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
endo-3-((3-Hydroxy-2-phenylpropanoyl)oxy)-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-iumbromide: is a complex organic compound with a unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of endo-3-((3-Hydroxy-2-phenylpropanoyl)oxy)-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-iumbromide involves multiple steps. One common method includes the esterification of 3-hydroxy-2-phenylpropanoic acid with 8,8-dimethyl-8-azabicyclo[3.2.1]octan-3-ol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pH control is crucial to maintain the optimal conditions for the reaction.
化学反応の分析
Types of Reactions
endo-3-((3-Hydroxy-2-phenylpropanoyl)oxy)-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-iumbromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromide ion, resulting in the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium hydroxide or ammonia.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
endo-3-((3-Hydroxy-2-phenylpropanoyl)oxy)-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-iumbromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its pharmacological properties, particularly in the treatment of respiratory conditions and as a bronchodilator.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of endo-3-((3-Hydroxy-2-phenylpropanoyl)oxy)-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-iumbromide involves its interaction with specific molecular targets in the body. It binds to muscarinic acetylcholine receptors, inhibiting their activity and leading to bronchodilation. This action is particularly beneficial in treating conditions like asthma and chronic obstructive pulmonary disease (COPD).
類似化合物との比較
Similar Compounds
Ipratropium Bromide: Another bronchodilator with a similar structure but different pharmacokinetic properties.
Tiotropium Bromide: A long-acting bronchodilator used in the management of COPD.
Atropine: A compound with similar anticholinergic properties but used primarily for different medical indications.
Uniqueness
endo-3-((3-Hydroxy-2-phenylpropanoyl)oxy)-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-iumbromide is unique due to its specific binding affinity and duration of action, making it a valuable compound for targeted therapeutic applications.
特性
分子式 |
C19H30BrNO3 |
|---|---|
分子量 |
400.3 g/mol |
IUPAC名 |
[(1R,3R)-3-(3-hydroxy-2-phenylpropanoyl)oxycycloheptyl]-trimethylazanium;bromide |
InChI |
InChI=1S/C19H30NO3.BrH/c1-20(2,3)16-11-7-8-12-17(13-16)23-19(22)18(14-21)15-9-5-4-6-10-15;/h4-6,9-10,16-18,21H,7-8,11-14H2,1-3H3;1H/q+1;/p-1/t16-,17-,18?;/m1./s1 |
InChIキー |
XTELKCNEYAXITI-CEYVOKQTSA-M |
異性体SMILES |
C[N+](C)(C)[C@@H]1CCCC[C@H](C1)OC(=O)C(CO)C2=CC=CC=C2.[Br-] |
正規SMILES |
C[N+](C)(C)C1CCCCC(C1)OC(=O)C(CO)C2=CC=CC=C2.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-(4-hexoxycyclohexanecarbonyl)oxyphenyl] 4-(11-prop-2-enoyloxyundecoxy)benzoate](/img/structure/B13149892.png)



![(2S,12Z,23S)-11,14-dimethyl-4,11,14,21-tetrazanonacyclo[22.6.6.02,23.04,12.05,10.013,21.015,20.025,30.031,36]hexatriaconta-5,7,9,12,15,17,19,25,27,29,31,33,35-tridecaene](/img/structure/B13149907.png)

![2-[(4,6-Diethoxy-1,3,5-triazin-2-yl)-methylamino]ethanol](/img/structure/B13149915.png)




![3-Amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoicacid](/img/structure/B13149940.png)

